3-(Boc-amino)cyclohexanecarboxylic acid

Description

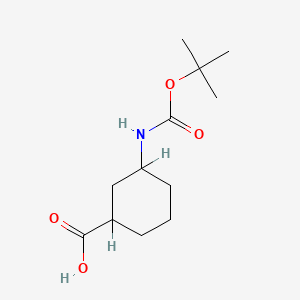

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-6-4-5-8(7-9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGHMGKJNZTKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40955121 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

334932-13-7, 218772-92-0, 222530-33-8 | |

| Record name | 3-{[tert-Butoxy(hydroxy)methylidene]amino}cyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40955121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Boc Amino Cyclohexanecarboxylic Acid

Reductive Amination Strategies for Stereoisomer Control

Reductive amination is a powerful method for the formation of carbon-nitrogen bonds and is frequently utilized in the synthesis of 3-(Boc-amino)cyclohexanecarboxylic acid. harvard.edu This approach typically involves the reaction of a ketone precursor, 3-oxocyclohexanecarboxylic acid, with an amine source, followed by reduction of the resulting imine or enamine intermediate. The stereochemical outcome of this reaction can be influenced by various factors, including the choice of reducing agent and the use of chiral auxiliaries. harvard.edursc.org

Chiral Auxiliary-Mediated Approaches (e.g., tert-butylsulfinamide)

The use of chiral auxiliaries, such as tert-butylsulfinamide (Ellman's auxiliary), offers a robust method for the asymmetric synthesis of amines. nih.govharvard.edu In this approach, the chiral auxiliary is condensed with a ketone to form a chiral N-sulfinyl imine. nih.govcas.cn The subsequent nucleophilic addition to this imine proceeds with high diastereoselectivity, controlled by the chiral sulfinyl group. nih.govnih.gov After the addition, the auxiliary can be readily cleaved under mild acidic conditions to yield the desired chiral amine. researchgate.net

The advantages of using tert-butylsulfinamide include its high stereochemical control, the commercial availability of both enantiomers, and the ease of removal and potential for recycling of the auxiliary. harvard.eduresearchgate.net This methodology has been widely applied in the synthesis of various chiral amines and is a valuable tool for controlling the stereochemistry at the C3 position of the cyclohexane (B81311) ring in this compound. cas.cnnih.gov

Diastereoselective Synthesis Protocols

Diastereoselective synthesis protocols for this compound often rely on controlling the facial selectivity of the reduction of an imine or enamine intermediate. The relative stereochemistry of the amino and carboxylic acid groups (cis or trans) is determined during this reduction step. The choice of reducing agent and reaction conditions can significantly influence the diastereomeric ratio of the product. For instance, the reduction of β-enaminoketones derived from 1,3-cyclohexanediones with sodium in THF-isopropyl alcohol has been shown to produce both cis and trans-3-aminocyclohexanols, with the diastereoselectivity being influenced by the reaction conditions. researchgate.net The conformational flexibility of the cyclohexane ring and the steric hindrance posed by the substituents play a crucial role in determining the preferred direction of hydride attack, thus dictating the final stereochemical outcome. mdpi.com

Catalytic Hydrogenation Routes to Cyclohexane Derivatives

Catalytic hydrogenation is a widely employed method for the synthesis of cyclohexane derivatives, including this compound. This approach typically involves the reduction of an aromatic precursor, offering a direct route to the saturated carbocyclic ring system.

Hydrogenation of Aromatic Precursors (e.g., 3-aminobenzoic acid)

The catalytic hydrogenation of 3-aminobenzoic acid is a common strategy for the synthesis of 3-aminocyclohexanecarboxylic acid. nih.gov This transformation is typically carried out using a heterogeneous catalyst, such as rhodium on carbon (Rh/C) or ruthenium on carbon (Ru/C), under hydrogen pressure. researchgate.netresearchgate.net The reaction conditions, including the choice of catalyst, solvent, temperature, and pressure, can influence the stereochemical outcome, yielding mixtures of cis and trans isomers. google.comgoogle.com For instance, hydrogenation of aminobenzoic acids under mild conditions (10 atm) with Rhodium on Carbon has been reported, although the cis/trans ratio was not specified. google.com In another example, reacting p-aminobenzoic acid with 5% Ru/C under 15 bar of hydrogen pressure at 100 °C in an aqueous NaOH solution is a step in the preparation of trans-4-amino-1-cyclohexanecarboxylic acid. google.comgoogle.com

| Catalyst | Precursor | Product | Conditions | Yield | Reference |

| Rh/C | 3-Aminobenzoic Acid | 3-Aminocyclohexanecarboxylic Acid | H₂, mild pressure | N/A | google.com |

| 5% Ru/C | p-Aminobenzoic Acid | trans-4-Amino-1-cyclohexanecarboxylic acid | 15 bar H₂, 100°C, 10% NaOH(aq) | N/A | google.comgoogle.com |

One-Pot Protection and Reduction Sequences

To improve efficiency, one-pot procedures that combine the protection of the amino group with the reduction of the aromatic ring have been developed. nih.gov For example, after the hydrogenation of 3-aminobenzoic acid, the resulting mixture of cis- and trans-3-aminocyclohexanecarboxylic acid can be directly treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford the N-Boc protected product. researchgate.netorganic-chemistry.org This tandem approach avoids the isolation of the intermediate amino acid, streamlining the synthetic process. nih.govnih.gov Such one-pot tandem direct reductive amination of aldehydes with primary amines resulting in N-Boc secondary amines using a (Boc)₂O/sodium triacetoxyborohydride (B8407120) (STAB) system has been reported to be efficient and selective. nih.gov

Stereocontrolled Ring Functionalization and Derivatization

The stereocontrolled functionalization of the cyclohexane ring is crucial for accessing specific isomers of this compound and its derivatives. These methods often involve transformations of existing functional groups on the cyclohexane ring while maintaining or altering the stereochemistry at specific centers. For instance, a modified Curtius-type rearrangement of a cis-1,3-cyclohexanedicarboxylic acid monoester has been used to produce 3-(t-butoxycarbonyl)amino-1-cyclohexane carboxylic acid. researchgate.net

Recent advances in C-H functionalization offer promising strategies for the direct and stereoselective introduction of functional groups onto the cyclohexane ring. nih.gov While not yet specifically reported for this compound, these methods hold potential for future applications in its synthesis and derivatization. Additionally, stereocontrolled synthetic routes starting from strained bicyclic β-amino acids have been used to create functionalized fused-ring systems with multiple chiral centers. nih.gov The synthesis of hydroxylated β-amino acid derivatives containing eight-membered rings has also been achieved starting from cis,cis-1,3-cyclooctadiene, demonstrating methods for stereoselective dihydroxylation and epoxidation. beilstein-journals.org These approaches highlight the ongoing development of sophisticated methodologies for the precise stereochemical control in the synthesis of complex cyclic amino acids.

Strategies Employing Protecting Groups for Stereochemical Control (e.g., Trityl)

The use of bulky protecting groups is a cornerstone of stereochemical control in organic synthesis. By temporarily blocking one face of a reactive intermediate, these groups can direct an incoming reagent to the opposite, less sterically hindered face, thereby dictating the stereochemical outcome of the reaction. The trityl (Tr) group, with its three phenyl rings, is an exemplary bulky protecting group used for this purpose.

In the context of synthesizing substituted cyclohexanes, a trityl group attached to an amino functionality can effectively shield one side of the ring. This steric hindrance influences subsequent reactions, such as hydrogenations or epoxidations of a nearby double bond, forcing the reagent to approach from the anti-face relative to the trityl group. While specific literature on the use of the trityl group for this compound is specialized, the principle is widely applied. The synthesis of novel trityl-type protecting groups and their selective removal under slightly aqueous acidic conditions are areas of ongoing research, highlighting their versatility in complex syntheses. acgpubs.org The choice of protecting group is critical, as its size and electronic properties can be fine-tuned to achieve the desired level of stereocontrol.

Iodocyclization and Subsequent Transformations (e.g., Hydroxylation, Fluorination)

Iodocyclization, particularly iodolactonization, is a powerful method for the regio- and stereoselective introduction of functional groups onto a carbocyclic ring. researchgate.net This strategy is particularly effective for unsaturated carboxylic acids. In a typical synthesis, an N-Boc protected aminocyclohexenecarboxylic acid is treated with iodine. The reaction proceeds via an intramolecular electrophilic attack of iodine on the double bond, with the neighboring carboxylic acid group acting as a nucleophile, trapping the intermediate to form a stable iodolactone. researchgate.net

The formation of this iodolactone intermediate accomplishes two key objectives: it sets the relative stereochemistry of the new substituents and introduces an iodine atom that can be readily displaced in subsequent transformations. The rigid, bicyclic structure of the lactone holds the cyclohexane ring in a fixed conformation, allowing for further stereocontrolled modifications.

Subsequent Transformations of the Iodolactone Intermediate:

Hydroxylation: The iodine can be replaced with a hydroxyl group through various methods. For instance, reduction of the carbon-iodine bond using a reagent like tributyltin hydride (Bu₃SnH), followed by cleavage of the lactone ring, yields a hydroxylated aminocyclohexanecarboxylic acid. researchgate.net This provides a reliable route to introduce hydroxyl functionality with precise stereochemical control.

Fluorination: The introduction of fluorine can significantly alter the biological properties of a molecule. After forming a hydroxylated intermediate, fluorination can be achieved. For example, treatment of a hydroxyl-containing intermediate with diethylaminosulfur trifluoride (DAST) can lead to nucleophilic substitution, replacing the hydroxyl group with fluorine, often with inversion of stereochemistry. core.ac.uk Another approach involves converting the hydroxyl group into a good leaving group, such as a triflate, which is then displaced by a fluoride (B91410) source like cesium fluoride (CsF) to yield the fluorinated product. nih.gov

| Transformation | Starting Material | Key Reagents | Product Feature |

| Iodolactonization | Unsaturated N-Boc-aminocyclohexenecarboxylic acid | Iodine (I₂) | Iodolactone intermediate |

| Hydroxylation | Iodolactone | 1. Bu₃SnH2. Base (for lactone opening) | Hydroxylated cyclohexane ring |

| Fluorination | Hydroxylated intermediate | DAST or 1. Tf₂O 2. CsF | Fluorinated cyclohexane ring |

Transannular C–H Functionalization of Cycloalkane Carboxylic Acids

Directly converting C–H bonds into C–C or C-heteroatom bonds is a highly sought-after transformation in organic synthesis for its atom economy and efficiency. The transannular C–H functionalization of cycloalkane carboxylic acids represents a significant advance in this area, enabling the synthesis of complex carbocycles from simple precursors. nih.govvilniustech.lt However, the site-selective functionalization of cycloalkanes is challenging due to the high bond dissociation energies of C-H bonds and the potential for multiple reaction sites. researchgate.net

A major hurdle is the strain encountered during transannular C–H palladation. vilniustech.lt Recent breakthroughs have shown that specific ligand classes can overcome this challenge. Quinuclidine-pyridone (QuinNuPyridone) and sulfonamide-pyridone (SulfonaPyridone) ligands have been developed to enable the palladium-catalyzed, transannular γ-methylene C–H arylation of small to medium-sized cycloalkane carboxylic acids, including cyclohexane derivatives. nih.govresearchgate.netnih.gov This methodology exhibits excellent γ-regioselectivity, even in the presence of multiple, more accessible β-C–H bonds. nih.gov The utility of this protocol has been demonstrated in the formal synthesis of biologically active molecules in just two steps, a significant improvement over previous syntheses that required up to eleven steps. nih.govvilniustech.lt

| Ligand Class | Ring Sizes | Key Feature | Advantage |

| Quinuclidine-pyridones (L1, L2) | Cyclobutane to Cyclooctane | Enables transannular γ-arylation | Excellent γ-regioselectivity |

| Sulfonamide-pyridones (L3) | Cyclobutane to Cyclooctane | Facilitates double C-H activation | Overcomes strain in smaller rings |

This approach marks a major step toward the "molecular editing" of saturated carbocycles, providing a powerful tool for the late-stage functionalization and diversification of complex molecules. researchgate.net

Enantioselective Synthesis and Resolution Techniques

Achieving enantiomeric purity is critical for the development of pharmaceutical agents. For this compound, several strategies are employed to synthesize or isolate a single enantiomer, including the use of chiral auxiliaries, asymmetric catalysis, and the isomerization of stereocenters.

Chiral Dienophile and Auxiliary Applications

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. This strategy is widely used in asymmetric synthesis.

One powerful application is in the Diels-Alder reaction, where a chiral dienophile or a dienophile appended with a chiral auxiliary can be used to construct the cyclohexane ring with high stereocontrol. For example, oxazolidinone auxiliaries, popularized by David Evans, can be attached to an acrylic acid derivative to form a chiral dienophile. wikipedia.org The subsequent [4+2] cycloaddition with a suitable diene proceeds with high diastereoselectivity, directed by the chiral auxiliary. The auxiliary is then cleaved to reveal the enantiomerically enriched cyclohexene (B86901) carboxylic acid, which can be further modified to yield the target compound.

Similarly, chiral auxiliaries like pseudoephedrine can be used to form chiral amides. The α-proton of the carbonyl can be deprotonated to form a chiral enolate, which then undergoes diastereoselective alkylation reactions. wikipedia.org This method allows for the controlled formation of new stereocenters relative to the existing chirality of the auxiliary.

Isomerization and Stereochemical Control

The relative stereochemistry of the amino and carboxylic acid groups on the cyclohexane ring (cis or trans) is a crucial determinant of the molecule's shape and biological activity. Often, synthetic routes produce a mixture of diastereomers, necessitating methods for their separation or interconversion.

Isomerization is a key technique for stereochemical control, particularly for converting a less stable cis isomer into the more thermodynamically stable trans isomer. This process, known as epimerization, can often be achieved by treating the cis-isomer with a base. google.com The base facilitates the formation of an enolate intermediate at the carbon alpha to the carboxyl group, which can then be protonated from either face. Under thermodynamic control, this process leads to the enrichment of the more stable diastereomer, which is typically the trans configuration where bulky substituents occupy equatorial positions.

Recent advances in photocatalysis have enabled the development of catalytic methods to interconvert unactivated methine stereocenters. nih.gov This "stereochemical editing" provides a modern alternative to traditional epimerization techniques, allowing for the revision of stereogenic centers in a late-stage setting and offering a fundamentally different logic for synthetic design. nih.gov Such methods can override strong substrate-control effects and provide access to challenging stereoisomers that are difficult to obtain through conventional synthetic routes.

Stereochemical and Conformational Analysis in Research

Configurational Isomers of 3-(Boc-amino)cyclohexanecarboxylic Acid (cis- and trans-)

This compound exists as two primary configurational isomers: cis and trans. These isomers are diastereomers, differing in the spatial orientation of the amino and carboxylic acid groups relative to the plane of the cyclohexane (B81311) ring. In the cis-isomer, both substituents are on the same side of the ring, while in the trans-isomer, they are on opposite sides nih.govgoogleapis.com.

The synthesis of these isomers often results in a mixture, necessitating specific separation techniques. Methods like selective crystallization or selective esterification of one isomer can be employed to isolate the desired pure compound googleapis.comgoogle.comgoogle.com. For instance, in related aminocyclohexanecarboxylic acids, processes have been developed to selectively react the cis isomer to form an ester, allowing for the isolation of the pure trans product google.comgoogle.com. The relative stereochemistry of the nitrogen and carboxylic acid moieties is a critical factor in their application, particularly in the synthesis of pharmacologically active compounds where a specific configuration is required googleapis.com. The cis-isomer is a key intermediate for synthesizing cis-3-aminocyclohexanecarboxylic acid, a known inhibitor of GABA uptake nih.gov.

Impact of Stereochemistry on Molecular Architecture

Stereochemistry plays a pivotal role in determining the biological activity and molecular architecture of compounds derived from this compound nih.gov. The constrained cyclic structure and the defined stereochemical relationship between the amino and carboxyl groups make this compound a valuable monomer for creating foldamers—synthetic oligomers that adopt well-defined, predictable secondary structures similar to proteins nih.gov.

When incorporated into peptide chains, the stereochemistry of the aminocyclohexanecarboxylic acid residue directs the folding of the entire oligomer. For example, oligomers of trans-2-aminocyclohexanecarboxylic acid have been shown to form stable helical conformations, specifically a 14-helix, which is defined by a 14-membered hydrogen-bonded ring wisc.educhemrxiv.org. This contrasts with the α-helix in conventional peptides, which involves a 13-membered ring wisc.edu. Similarly, oligomers of trans-2-aminocyclopentanecarboxylic acid adopt a 12-helix structure nih.govwisc.edu. The rigidity and stereochemistry of the cycloalkane ring pre-organize the peptide backbone, facilitating the formation of these stable, non-natural secondary structures. This ability to control molecular shape is crucial for designing molecules that can mimic biological structures and functions nih.govnih.gov.

Cyclohexane Ring Conformations and Flexibility

The cyclohexane ring is not planar but exists in several non-planar conformations to relieve angle and eclipsing strains libretexts.org. The most stable and lowest energy conformation is the "chair" form libretexts.orglibretexts.org. In the chair conformation, all carbon-carbon bond angles are approximately 109.5°, eliminating angle strain, and all hydrogen atoms on adjacent carbons are in a staggered arrangement, which minimizes torsional strain libretexts.org.

In substituted cyclohexanes like this compound, the substituents (the Boc-amino group and the carboxylic acid group) can occupy one of two positions: axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) libretexts.org. Due to steric hindrance, bulky substituents preferentially occupy the more stable equatorial positions to minimize unfavorable 1,3-diaxial interactions. For trans-3-(Boc-amino)cyclohexanecarboxylic acid, the most stable conformation would feature a chair form with both the large Boc-amino and the carboxylic acid groups in equatorial positions. For the cis-isomer, one substituent must be axial while the other is equatorial in the chair conformation. The ring can undergo a "ring flip," converting one chair form to another, which interchanges the axial and equatorial positions libretexts.org. The energetic preference for placing the bulky Boc group in an equatorial position significantly influences the conformational equilibrium of the molecule.

Advanced Characterization Techniques for Structural Elucidation

A suite of sophisticated analytical techniques is employed to unambiguously determine the structure, stereochemistry, and conformational preferences of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR are used to confirm the molecular structure and can help distinguish between cis and trans isomers based on the chemical shifts and coupling constants of the ring protons nih.govnih.gov.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly powerful for determining stereochemistry. NOESY experiments detect protons that are close in space, allowing for the differentiation between diastereomers researchgate.net. For example, in the cis-isomer, a NOE correlation would be expected between the protons at C1 and C3, whereas this would be absent in the trans-isomer. NMR is also used to assess the diastereomeric ratio in synthetic mixtures and to confirm the stereochemical purity of the final products nih.govsemanticscholar.org.

Single-crystal X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the absolute configuration and revealing the preferred conformation mdpi.com.

The crystal structure of cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid has been determined, confirming its molecular structure and revealing details about its solid-state packing nih.gov. The analysis showed that the crystal structure is stabilized by a network of intermolecular N—H⋯O and O—H⋯O hydrogen bonds. Such studies are critical for understanding the non-covalent interactions that govern molecular recognition and self-assembly. When these amino acids are incorporated into peptides, X-ray crystallography can confirm the adoption of specific secondary structures, such as the 14-helix observed in oligomers of trans-2-aminocyclohexanecarboxylic acid wisc.educhemrxiv.org.

Table 1: Crystallographic Data for cis-3-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid

This table is interactive. You can sort and filter the data.

| Parameter | Value |

| Chemical Formula | C₁₂H₂₁NO₄ |

| Molecular Weight | 243.30 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.854 (1) |

| b (Å) | 10.000 (2) |

| c (Å) | 23.014 (5) |

| α (°) | 85.64 (2) |

| β (°) | 88.68 (2) |

| γ (°) | 88.51 (2) |

| Volume (ų) | 1342.6 (4) |

| Z | 4 |

| Data sourced from Acta Crystallographica Section E nih.gov. |

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is an invaluable tool for studying the secondary structure of peptides and proteins wisc.edu.

When aminocyclohexanecarboxylic acid derivatives are incorporated into oligomers to form foldamers, CD spectroscopy is used to monitor the formation of ordered secondary structures, such as helices, in solution nih.govchemrxiv.org. Regular secondary structures give rise to characteristic CD signatures wisc.edu. For instance, the formation of a 12-helix by oligomers of trans-2-aminocyclopentanecarboxylic acid was supported by distinct CD spectra nih.gov. The intensity of the CD signal can also provide information on the stability of the folded structure and its dependence on factors like oligomer length, solvent, and temperature nih.gov. This technique is essential for understanding the conformational preferences of these molecules in a solution environment, which is often more biologically relevant than the solid state.

Applications As a Key Building Block in Chemical Biology and Drug Discovery Research

Role in Peptide and Oligomer Synthesis

In the realm of peptide and oligomer synthesis, 3-(Boc-amino)cyclohexanecarboxylic acid serves as a crucial starting material. Its incorporation into peptide chains allows for the introduction of non-natural structural elements, which can enhance the therapeutic properties of the resulting molecules.

The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely used in organic synthesis to temporarily mask an amine functional group. wikipedia.orgorganic-chemistry.orgresearchgate.net The Boc group's stability under various reaction conditions, except for acidic ones, allows for selective chemical modifications at other sites of a molecule. organic-chemistry.orgpeptide.com In the context of this compound, the Boc group protects the amino functionality, enabling the carboxylic acid group to undergo reactions such as esterification or amide bond formation.

The protection of amines with the Boc group is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) in the presence of a base. researchgate.net This process is highly efficient and chemoselective. organic-chemistry.org The removal of the Boc group is accomplished by treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid. wikipedia.orglibretexts.org This acid-lability is a key feature that allows for the stepwise elongation of peptide chains. beilstein-journals.orgpeptide2.com The selective cleavage of the Boc group in the presence of other protecting groups is also possible, providing an orthogonal protection strategy in complex syntheses. wikipedia.orgbeilstein-journals.org

| Reagent for Boc Protection | Conditions for Boc Removal |

| Di-tert-butyl dicarbonate (Boc)₂O | Trifluoroacetic acid (TFA) in dichloromethane (B109758) wikipedia.orgchempep.com |

| Hydrochloric acid (HCl) in methanol (B129727) wikipedia.org | |

| Aluminum chloride (AlCl₃) for selective cleavage wikipedia.org |

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the artificial production of peptides. beilstein-journals.orgpeptide2.com The Boc protecting group strategy was one of the earliest and is still a widely used method in SPPS. beilstein-journals.orgnih.gov In this methodology, the C-terminal amino acid is first anchored to a solid support, typically a resin. peptide2.compeptide.com The peptide chain is then elongated in a stepwise manner by the sequential addition of N-terminally Boc-protected amino acids. peptide2.com

Each cycle of amino acid addition in Boc-based SPPS involves two main steps: the deprotection of the N-terminal Boc group using an acid like TFA, followed by the coupling of the next Boc-protected amino acid. chempep.compeptide.com The use of this compound in this process allows for the incorporation of a rigid, non-proteinogenic residue into the growing peptide chain. This can be particularly advantageous for creating peptides with increased resistance to enzymatic degradation. nih.gov

| Step in Boc-SPPS | Reagents | Purpose |

| 1. Deprotection | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) chempep.com | Removal of the N-terminal Boc protecting group. |

| 2. Neutralization | Diisopropylethylamine (DIEA) in DCM peptide.com | Conversion of the TFA salt of the amine to the free amine. |

| 3. Coupling | Boc-protected amino acid, activating agent (e.g., HBTU, HOBt), DIEA beilstein-journals.org | Formation of the peptide bond. |

| 4. Washing | Various solvents (e.g., DCM, IPA) chempep.compeptide.com | Removal of excess reagents and byproducts. |

Design and Development of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and bioavailability. nih.govlifechemicals.com The unique structural features of this compound make it an excellent building block for the design and development of novel peptidomimetics.

The incorporation of cyclic structures, such as the cyclohexane (B81311) ring of this compound, into peptide backbones is a common strategy to create conformationally constrained analogues. nih.goviris-biotech.de This conformational rigidity can lock the peptide into a bioactive conformation, leading to higher affinity and selectivity for its target receptor. iris-biotech.denih.gov The defined stereochemistry of the cyclohexane ring allows for precise control over the spatial orientation of the amino and carboxyl groups, which is crucial for mimicking the secondary structures of natural peptides. rsc.org

β-Peptides, which are oligomers of β-amino acids, are known to adopt stable secondary structures, including various types of helices. ethz.chnih.gov The incorporation of cyclic β-amino acids, such as derivatives of aminocyclohexanecarboxylic acid, has been shown to be a powerful strategy for inducing helical folds. rsc.orgnih.gov Specifically, oligomers of trans-2-aminocyclohexanecarboxylic acid have been demonstrated to form robust 14-helical structures. chemrxiv.orgwisc.edu A 14-helix is characterized by a 14-membered hydrogen-bonded ring formed between the carbonyl oxygen of one residue and the amide proton of the third residue down the chain. wisc.eduresearchgate.net The rigid cyclohexane backbone preorganizes the peptide chain, favoring the formation of these stable helical structures. nih.gov

| Type of Helix | Characteristic Feature | Amino Acid Residue Example |

| 14-Helix | 14-membered hydrogen-bonded ring wisc.edu | trans-2-Aminocyclohexanecarboxylic acid chemrxiv.orgwisc.edu |

| 12-Helix | 12-membered hydrogen-bonded ring | trans-2-Aminocyclopentanecarboxylic acid chemrxiv.org |

Foldamers are synthetic oligomers that mimic the ability of natural biopolymers like proteins and nucleic acids to fold into well-defined three-dimensional structures. nih.govuni-muenchen.de this compound can be incorporated into hybrid peptide systems, which combine α-amino acids with non-natural building blocks to create novel foldamers. nih.govresearchgate.net The rigid cyclohexane unit can act as a turn-inducing element, directing the folding of the entire oligomer. These hybrid systems offer the potential to create new molecular architectures with unique functions, expanding the chemical space for drug discovery and materials science. rsc.orgnih.govuni-muenchen.de

Strategic Building Block in Medicinal Chemistry for Active Compound Synthesis

This compound is a versatile compound utilized in organic synthesis and pharmaceutical development. chemimpex.com Its structure, featuring a tert-butoxycarbonyl (Boc) protecting group, is particularly advantageous for chemists. chemimpex.com This group provides stability during chemical reactions and can be easily removed under mild conditions, which facilitates the creation of more complex molecules. chemimpex.com The compound's utility is enhanced by its favorable solubility and reactivity, making it a valuable component in streamlining synthetic pathways. chemimpex.com

Construction of Novel Pharmaceutical Intermediates and Scaffolds

A primary application of this compound is its role as a pharmaceutical intermediate. fishersci.ca It serves as a foundational component for synthesizing a variety of pharmaceuticals, especially in the development of amino acid derivatives and complex cyclic structures that are integral to drug design. chemimpex.com Both the cis and trans isomers of this compound are available for these synthetic applications. thermofisher.comthermofisher.com The protected amino group and the carboxylic acid functional group on the cyclohexane ring allow for sequential chemical modifications, enabling the construction of elaborate molecular scaffolds. These scaffolds form the core structures of potential therapeutic agents, which can be further functionalized to optimize their biological activity.

Contribution to Structure-Activity Relationship (SAR) Studies

The aminocyclohexane core, derived from this compound, is a valuable scaffold for conducting structure-activity relationship (SAR) studies. SAR is a fundamental concept in medicinal chemistry that systematically evaluates how modifications to a compound's chemical structure affect its biological activity. researchgate.net By synthesizing a series of derivatives where different parts of the molecule are altered, researchers can develop an SAR map. umich.edu For instance, in the development of novel CXCR2 antagonists based on a 3-aminocyclohex-2-en-1-one core, extensive modifications were made to establish a detailed SAR model. umich.edu Such studies help identify the key structural features required for potency and selectivity, guiding the further optimization of new drug candidates. umich.edumdpi.com The rigid cyclohexane ring provides a defined three-dimensional framework, allowing for a clearer understanding of how the spatial arrangement of functional groups influences interaction with biological targets.

Influence on Molecular Shape and Rotational Freedom in Drug Design

This conformational restriction is a deliberate strategy in drug design. By reducing the rotational freedom of a molecule, chemists can "lock" it into a shape that is more complementary to the binding site of its biological target. This can lead to increased potency and selectivity. The deprotected form, 3-aminocyclohexanecarboxylic acid, is considered a conformationally restricted analogue of neurotransmitters like gamma-aminobutyric acid (GABA), a feature exploited in neurochemical research. nih.gov

Application as Molecular Probes in Neurochemical Research

Derivatives of this compound serve as important molecular probes, particularly in the field of neurochemical research. After the removal of the Boc protecting group, the resulting 3-aminocyclohexanecarboxylic acid (ACHC) acts as an analogue of endogenous neurotransmitters, allowing for the detailed study of neuronal processes. nih.gov

Investigation of Neurotransmitter Analogues (e.g., GABA System)

Gamma-aminobutyric acid (GABA) is a major inhibitory neurotransmitter in the central nervous system, and its derivatives have wide applications in medicine. nih.gov 3-Aminocyclohexanecarboxylic acid (ACHC) is a well-established analogue of GABA. nih.gov Because of its cyclic structure, it is conformationally restricted compared to the flexible native GABA molecule. nih.gov This rigidity allows researchers to probe the specific spatial requirements of GABA receptors and transporters. nih.gov By studying how different isomers, such as cis-3-ACHC and trans-3-ACHC, interact with GABA binding sites, scientists can determine the optimal three-dimensional arrangement of the amino and carboxylic acid groups for receptor activation or transport inhibition. nih.gov This knowledge is crucial for designing new therapeutic agents that can selectively target components of the GABA system. nih.gov

Studies of Neuronal Uptake and Transport Processes

Beyond receptor binding, ACHC isomers are instrumental in studying the mechanisms of neurotransmitter uptake and transport. The neuronal GABA transport system is a key target for modulating GABAergic neurotransmission. nih.gov Research has shown that cis-3-aminocyclohexanecarboxylic acid is a potent inhibitor of GABA transport, while being a weak inhibitor of GABA binding at the receptor site. nih.govnih.gov This selectivity makes it an excellent tool for isolating and studying the transport process itself.

Detailed kinetic studies have been performed to quantify the uptake of radiolabeled ACHC into cultured neurons and astrocytes. These experiments reveal important differences in how these two cell types handle the GABA analogue. nih.gov For example, ACHC competitively inhibits GABA uptake into neurons with a defined inhibition constant (Ki), while its effect on astrocytic GABA uptake is more complex. nih.gov Such studies provide precise data on the efficiency and mechanism of the neuronal GABA uptake system. nih.gov

| Parameter | Target | Value | Reference |

|---|---|---|---|

| Km for [3H]ACHC Uptake | Neurons | 40.3 µM | nih.gov |

| Km for [3H]ACHC Uptake | Astrocytes | 210.8 µM | nih.gov |

| Vmax for [3H]ACHC Uptake | Neurons | 0.321 nmol · min-1 · mg-1 protein | nih.gov |

| Vmax for [3H]ACHC Uptake | Astrocytes | 0.405 nmol · min-1 · mg-1 protein | nih.gov |

| Ki for ACHC Inhibition of Neuronal GABA Uptake | Neurons | 69 µM (Competitive) | nih.gov |

| Ki for GABA Inhibition of ACHC Uptake | Neurons & Astrocytes | 15 µM (Competitive) | nih.gov |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Conformational Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and energies of different conformational states. For a molecule like 3-(Boc-amino)cyclohexanecarboxylic acid, which has a flexible cyclohexane (B81311) ring and rotatable bonds in its side chains, DFT calculations are invaluable for identifying the most stable three-dimensional arrangements (conformers).

The conformational landscape of substituted cyclohexanes is primarily dictated by the preference of bulky substituents to occupy equatorial positions to minimize steric strain, particularly 1,3-diaxial interactions. In the case of this compound, both the Boc-amino and carboxylic acid groups are significant in size. DFT calculations can precisely quantify the energy differences between conformers where these groups are in axial versus equatorial positions, as well as considering the cis and trans isomers.

A typical DFT study for conformational analysis involves:

Geometry Optimization: Starting from various possible initial structures, the energy of the molecule is minimized to find stable, low-energy conformers.

Frequency Calculations: These are performed to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to calculate thermodynamic properties like free energy.

Relative Energy Comparison: The energies of all identified stable conformers are compared to determine their relative populations at a given temperature.

Table 1: Illustrative DFT-Calculated Relative Energies for Cyclohexane Conformers This table provides a hypothetical example of what DFT results might look like for different conformers of a substituted cyclohexane, illustrating the energy penalties associated with axial substituents.

| Conformer | Substituent Positions | Relative Energy (kcal/mol) |

| A | Diequatorial | 0.00 |

| B | Axial-Equatorial | 1.85 |

| C | Equatorial-Axial | 2.10 |

| D | Diaxial | 5.40 |

Note: Data is representative of substituted cyclohexanes and not specific to this compound.

Molecular Dynamics Simulations of Compound-Containing Systems

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by iteratively solving Newton's equations of motion. This technique is particularly useful for understanding how molecules like this compound behave in a solution environment and how they interact with other molecules, such as in the context of a peptide chain.

A typical MD simulation setup involves:

System Preparation: The molecule of interest is placed in a simulation box, often filled with explicit solvent molecules (e.g., water).

Energy Minimization: The initial system is relaxed to remove any steric clashes.

Equilibration: The system is gradually heated and pressurized to the desired simulation conditions.

Production Run: The simulation is run for a significant length of time (nanoseconds to microseconds) to collect data on the trajectory of all atoms.

Analysis of the MD trajectory can provide information on structural stability, conformational transitions, and the time-averaged properties of the system. For systems containing Boc-protected amino acids, MD can shed light on how the bulky Boc group affects the solubility and aggregation properties of the molecule or the peptide it is part of. plos.org

Table 2: Typical Parameters for an MD Simulation of a Peptide in Water

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| System Size | ~50,000 - 100,000 atoms |

| Temperature | 300 K (controlled by a thermostat) |

| Pressure | 1 atm (controlled by a barostat) |

| Simulation Time | 100 ns - 1 µs |

| Time Step | 2 fs |

Computational Approaches for Predicting Structural Properties and Interactions

Beyond conformational analysis and dynamics, computational methods can predict a wide range of structural properties and the nature of intermolecular interactions. These predictions are crucial for understanding how this compound might behave in various chemical and biological contexts.

Predicting Structural Properties: Quantum mechanical calculations, including DFT, can be used to predict intrinsic structural properties with high accuracy. These include:

Bond Lengths and Angles: Predictions can be compared with experimental data (e.g., from X-ray crystallography) to validate the computational model.

Partial Atomic Charges: The distribution of electron density across the molecule can be calculated, which is essential for understanding electrostatic interactions.

Molecular Orbitals: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined, providing insight into the molecule's reactivity. peerj.com

Analyzing Intermolecular Interactions: Understanding how a molecule interacts with its neighbors is key to predicting its physical properties (like melting point and solubility) and its biological activity. Computational methods can characterize and quantify various types of non-covalent interactions: nih.govnih.gov

Hydrogen Bonding: The strength and geometry of hydrogen bonds between molecules or with a solvent can be precisely calculated.

Van der Waals Forces: These ubiquitous, weaker interactions are critical for molecular packing in the solid state and for interactions within large molecules like proteins.

Hydrophobic Interactions: In aqueous environments, the tendency of nonpolar groups (like the cyclohexane ring and the tert-butyl group of the Boc moiety) to aggregate can be studied using MD simulations and other solvation models.

These computational approaches allow for a detailed, atom-level understanding of this compound's behavior, providing a theoretical framework that can guide synthetic efforts and applications in fields like peptide design and medicinal chemistry. nih.gov

Table 3: Computational Methods for Analyzing Intermolecular Interactions

| Interaction Type | Primary Computational Method(s) | Information Obtained |

| Hydrogen Bonding | DFT, Quantum Theory of Atoms in Molecules (QTAIM) | Interaction energy, optimal geometry, electronic nature |

| Van der Waals | MD simulations with appropriate force fields, Symmetry-Adapted Perturbation Theory (SAPT) | Contribution to overall stability, packing efficiency |

| Electrostatic | DFT (calculating electrostatic potential), MD simulations | Charge distribution, dipole moments, long-range interactions |

| Hydrophobic | MD simulations, Solvation models (e.g., MM/PBSA) | Free energy of solvation, tendency to aggregate in water |

Future Perspectives and Advanced Research Opportunities

Innovation in Stereoselective Synthetic Methodologies

The synthesis of specific stereoisomers of 3-(Boc-amino)cyclohexanecarboxylic acid is crucial for its application in pharmaceuticals and materials science, where three-dimensional structure dictates function. Future research is expected to focus on developing more efficient and highly selective methods to access enantiomerically pure forms of this compound.

Key areas for innovation include:

Asymmetric Catalysis : The development of novel transition metal catalysts and organocatalysts could enable the direct asymmetric synthesis from achiral starting materials. For instance, asymmetric hydrogenation or Michael addition reactions to unsaturated precursors could establish the desired stereocenters in a single, highly controlled step.

Enzymatic Resolutions : Biocatalysis offers a green and highly selective alternative to traditional chemical methods. nih.gov The application of lipases or peptidases in the dynamic kinetic resolution (DKR) of racemic mixtures of 3-aminocyclohexanecarboxylic acid or its derivatives could provide a highly efficient route to single enantiomers. rsc.org Research into identifying or engineering enzymes with high substrate specificity and enantioselectivity for this particular scaffold is a promising avenue. jiangnan.edu.cngoogle.com

A summary of potential innovative synthetic strategies is presented below.

Table 1: Innovative Stereoselective Synthetic Strategies| Methodology | Description | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of chiral metal complexes or organocatalysts to induce stereoselectivity in bond-forming reactions. | High enantiomeric excess, catalytic efficiency. |

| Enzymatic Resolution | Employment of enzymes (e.g., lipases) for the selective transformation of one enantiomer from a racemic mixture. | High selectivity, mild reaction conditions, environmentally friendly. |

| Dynamic Kinetic Resolution | Combination of enzymatic resolution with in situ racemization of the slower-reacting enantiomer. | Theoretical 100% yield of the desired enantiomer. |

| Cascade Reactions | Multi-step transformations occurring in a single pot to rapidly construct molecular complexity. | High atom economy, reduced waste, operational simplicity. |

Exploration of Novel Chemical Transformations and Functionalizations

Beyond its synthesis, future research will likely explore novel ways to chemically modify this compound to create a diverse range of derivatives with unique properties. The cyclohexane (B81311) scaffold and the protected amine offer multiple sites for functionalization.

Promising areas of exploration include:

C–H Functionalization : Directing group-assisted or transition-metal-catalyzed C–H functionalization of the cyclohexane ring represents a powerful strategy to install new functional groups at specific positions without the need for pre-functionalized substrates. beilstein-journals.orgnih.govnih.gov This would allow for the late-stage diversification of the core structure, enabling rapid access to libraries of analogues for screening.

Boc Group Manipulation : While typically used as a protecting group, the Boc moiety itself can participate in novel chemical transformations. researchgate.net For example, rhodium-catalyzed couplings can convert N-Boc protected amines directly into amides, and other methods can transform them into ureas or other functional groups, bypassing the traditional deprotection-coupling sequence. organic-chemistry.org

Scaffold Derivatization : The carboxylic acid and the amino group (after deprotection) can be used as handles for a wide array of chemical modifications. This includes coupling to other complex molecules, incorporation into macrocycles, or attachment to solid supports for various applications.

Expansion into Advanced Materials and Supramolecular Chemistry

The rigid, cyclic nature of this compound makes it an excellent monomer for the construction of ordered macromolecules and self-assembling systems. molecularcloud.org

Future opportunities in this area involve:

Foldamer Design : As a cyclic β-amino acid, this compound can be incorporated into peptide chains to create "foldamers"—non-natural oligomers that adopt stable, predictable secondary structures like helices and sheets. rsc.orgresearchgate.netnih.gov These structures can mimic natural peptides but exhibit enhanced stability against enzymatic degradation, making them suitable for therapeutic applications. acs.org The cyclohexane ring provides a strong conformational constraint, promoting the formation of well-defined helical structures such as the 14-helix. rsc.orgchemrxiv.org

Supramolecular Self-Assembly : Boc-protected amino acids are known to participate in self-assembly processes driven by hydrogen bonding and other non-covalent interactions, forming ordered nanostructures like tubes, fibers, and gels. doi.orgnih.govnih.gov The defined stereochemistry and rigid structure of this compound could be exploited to design novel, stimuli-responsive "smart" materials. researchgate.net

Polymer Chemistry : Incorporation of this monomer into polymers can impart unique properties, such as improved thermal stability and biocompatibility. molecularcloud.org These materials could find applications in tissue engineering, drug delivery systems, and advanced coatings.

Table 2: Applications in Materials and Supramolecular Chemistry

| Application Area | Description | Potential Outcome |

|---|---|---|

| Foldamers | Oligomers of non-natural amino acids that adopt predictable secondary structures. | Protease-resistant peptidomimetics with defined conformations for therapeutic use. |

| Self-Assembly | Spontaneous organization of molecules into ordered supramolecular structures. rsc.org | Development of hydrogels, nanotubes, and other nanostructures for biomedical applications. nih.gov |

| Advanced Polymers | Integration of the cyclic amino acid into polymer backbones. | Materials with enhanced thermal stability, biocompatibility, and mechanical properties. molecularcloud.org |

Development of Enhanced Chemical Biology Tools

The unique structural features of this compound make it a valuable building block for creating sophisticated tools to probe biological systems.

Key development areas are:

Peptidomimetics and Drug Design : The conformational constraint imposed by the cyclohexane ring is a highly desirable feature in drug design. lifechemicals.com Incorporating this amino acid into a peptide sequence can lock it into a specific bioactive conformation, potentially increasing its binding affinity and selectivity for a biological target while improving its stability against degradation. researchgate.net It can serve as a rigid scaffold for presenting functional groups in a precise three-dimensional arrangement.

Chemical Probes and Scaffolds : The molecule can be functionalized with reporter groups (e.g., fluorophores, biotin) to create chemical probes for studying protein-protein interactions or enzyme activity. molecularcloud.org Its rigid structure ensures that the spatial relationship between the recognition element and the reporter tag is well-defined.

Ribosomal Incorporation : Recent advances have shown that even non-natural cyclic β-amino acids can be incorporated into peptides by reprogramming the ribosome in vitro. chemistryworld.comrsc.org Future research could explore the possibility of using engineered translational machinery to incorporate 3-aminocyclohexanecarboxylic acid into proteins, opening the door to creating novel biologics with enhanced properties.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-(Boc-amino)cyclohexanecarboxylic acid, and what key reaction conditions are involved?

- Methodological Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) protecting group to the amine functionality of 3-aminocyclohexanecarboxylic acid. A continuous-flow synthesis approach ( ) can enhance efficiency, using reagents like di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF or DCM). Oxidation steps may employ KMnO₄ or CrO₃ (), while purification often uses column chromatography with gradients of ethyl acetate/hexane. Monitoring by TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) ensures reaction completion .

Q. How can NMR and IR spectroscopy confirm the structure and Boc-protection status of this compound?

- Methodological Answer :

- ¹H-NMR : The Boc group exhibits a singlet at δ ~1.4 ppm for the tert-butyl protons. The cyclohexane protons show complex splitting patterns (δ 1.2–2.8 ppm), while the carboxylic acid proton (if free) appears as a broad peak at δ ~10–12 ppm.

- ¹³C-NMR : The Boc carbonyl resonates at δ ~155 ppm, and the tert-butyl carbons appear at δ ~28 (CH₃) and ~80 (quaternary C).

- IR : Stretching bands at ~1680–1720 cm⁻¹ (Boc carbonyl) and ~3300 cm⁻¹ (N-H stretch of secondary amine post-deprotection) are key identifiers. Acidic protons show a broad O-H stretch at ~2500–3000 cm⁻¹ () .

Q. What are the typical purification challenges for Boc-protected cyclohexanecarboxylic acid derivatives, and how are they addressed?

- Methodological Answer : The Boc group’s sensitivity to acidic conditions necessitates neutral or mildly basic purification. Silica gel chromatography with 0.1% triethylamine in the mobile phase prevents premature deprotection. For carboxylate salts (e.g., sodium or potassium), ion-exchange resins (e.g., Dowex) or aqueous workups (pH adjustment) are effective. Recrystallization from ethanol/water mixtures can improve purity ( ) .

Advanced Research Questions

Q. What strategies resolve racemic mixtures of 3-aminocyclohexanecarboxylic acid derivatives during synthesis?

- Methodological Answer : Enantiomeric purity can be achieved via chiral auxiliaries or asymmetric catalysis. For example, Diels-Alder reactions using chiral catalysts (e.g., Evans’ oxazolidinones) or enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer. Alternatively, chiral HPLC with columns like Chiralpak® IA/IB separates diastereomers (). Recent studies highlight continuous-flow systems for dynamic kinetic resolution, enhancing throughput ( ) .

Q. How do steric and electronic factors influence the reactivity of this compound in peptide coupling reactions?

- Methodological Answer : The cyclohexane ring’s chair conformation introduces steric hindrance, slowing coupling at the axial amine. Activating the carboxylic acid with HATU or EDCI/HOBt at 0–5°C minimizes side reactions. Electron-withdrawing Boc groups reduce amine nucleophilicity; thus, deprotection (e.g., TFA/DCM) prior to coupling is advised for amide bond formation ( ). Computational modeling (DFT) predicts regioselectivity in complex conjugates .

Q. What are optimized conditions for continuous-flow synthesis of triazole-substituted analogs of this compound?

- Methodological Answer : Flow reactors enable precise control of Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). A two-step protocol involves:

Step 1 : Boc-deprotection in-line using TFA (residence time: 2 min, 40°C).

Step 2 : CuAAC with aryl azides (0.2 M in DMF, 1.2 eq) and CuI (10 mol%) at 80°C (residence time: 10 min).

Yields >85% are achieved with minimal byproducts, validated by LC-MS ( ) .

Q. How does the Boc group’s stability under microwave-assisted synthesis conditions impact reaction design?

- Methodological Answer : Microwave heating (>100°C) can cleave the Boc group via retro-amide formation. To mitigate this, use lower temperatures (<80°C) and polar aprotic solvents (e.g., DMF or NMP). Time-controlled irradiation (pulsed cycles) prevents overheating. Post-reaction, quenching with aqueous NaHCO₃ stabilizes the product ( ) .

Data Contradictions and Considerations

- Stereochemical Outcomes : reports enantiopure synthesis via Diels-Alder adducts, while describes biosynthetic pathways involving dehydration of hydroxy intermediates. These approaches may yield different diastereomer ratios, necessitating rigorous characterization .

- Oxidation Agents : lists KMnO₄ as a standard oxidant, but highlights CrO₃ for milder conditions. Researchers must balance reactivity and selectivity based on substrate sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.